Isoxazole-4-carbohydrazide

Antifungal Selectivity Botrytis cinerea

Isoxazole-4-carbohydrazide (CAS 885273-78-9) is a heterocyclic building block featuring a five-membered isoxazole ring fused with a carbohydrazide moiety, with a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol. It is a solid at room temperature with a melting point >120°C (decomposition) and a predicted density of 1.367±0.06 g/cm³.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 885273-78-9
Cat. No. B1627501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-4-carbohydrazide
CAS885273-78-9
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)C(=O)NN
InChIInChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
InChIKeyUYPJVBNVGXEBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-4-carbohydrazide (CAS 885273-78-9): Core Scaffold Properties and Procurement Specifications


Isoxazole-4-carbohydrazide (CAS 885273-78-9) is a heterocyclic building block featuring a five-membered isoxazole ring fused with a carbohydrazide moiety, with a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol [1]. It is a solid at room temperature with a melting point >120°C (decomposition) and a predicted density of 1.367±0.06 g/cm³ . The compound is slightly soluble in chloroform and methanol, with a predicted pKa of 10.85±0.10, and requires storage at 2-8°C . It is commercially available from multiple vendors with typical purities of 95-98% [2]. This unsubstituted core scaffold serves as the parent structure for a diverse array of derivatives that exhibit antimicrobial, antifungal, immunosuppressive, and anticancer activities, making it a critical starting material for medicinal chemistry and agrochemical research programs [1][3].

Why Generic Isoxazole-4-carbohydrazide Substitution Fails: Evidence of Substituent-Dependent Activity Divergence


Generic substitution among isoxazole-4-carbohydrazide derivatives is scientifically unsound due to profound substituent-dependent divergence in biological activity. The unsubstituted core scaffold (Isoxazole-4-carbohydrazide) exhibits a distinct profile from its substituted analogs. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives show selective antimycobacterial activity with MIC values of 16 µg/mL against Mycobacterium fortuitum for the most active analogs, while 30 other substituted derivatives displayed only weak to mild antibacterial activity across 10 bacterial strains [1]. Similarly, N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives demonstrate multidirectional antitumor activity against A375 melanoma cells and synergistic effects with doxorubicin, a property not shared by the parent scaffold [2]. Furthermore, the parent compound Isoxazole-4-carbohydrazide is a potent inhibitor of fungal growth through fatty acid synthesis inhibition, specifically against Botrytis cinerea, with no effect on bacterial or human cells—a selectivity profile that differs markedly from amino-substituted derivatives . These documented variations in target spectrum, potency, and mechanism of action underscore that each derivative must be evaluated on its own merits, and generic interchangeability is not supported by empirical evidence.

Quantitative Differentiation of Isoxazole-4-carbohydrazide (885273-78-9) Against Structural Analogs


Antifungal Selectivity: Isoxazole-4-carbohydrazide Inhibits Botrytis cinerea Without Affecting Bacterial or Human Cells

Isoxazole-4-carbohydrazide demonstrates potent and selective antifungal activity against Botrytis cinerea, a major plant pathogen, while exhibiting no detectable activity against bacterial or human cells. This selectivity profile contrasts with substituted isoxazole-4-carbohydrazide derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, which display antimycobacterial activity but also varying degrees of cytotoxicity against human cell lines .

Antifungal Selectivity Botrytis cinerea

Antibacterial Activity Spectrum: Unsubstituted Core vs. Substituted Derivatives

The unsubstituted Isoxazole-4-carbohydrazide scaffold serves as a reference point for evaluating antibacterial activity. A comprehensive study of 30 substituted isoxazole-4-carbohydrazide derivatives revealed generally weak to mild antibacterial activity across 5 Gram-positive and 5 Gram-negative bacterial strains, with the most active compounds (3d and 4d, both bearing methyl substituents on a benzene ring) showing improved but still modest MIC values [1]. In contrast, the parent compound itself is reported to have no effect on bacterial cells , highlighting a clear divergence: antibacterial activity in this chemotype is conferred by specific substituents, not the core scaffold.

Antibacterial MIC Gram-positive Gram-negative

Mechanism of Antifungal Action: Fatty Acid Synthesis Inhibition

Isoxazole-4-carbohydrazide exerts its antifungal activity by inhibiting fatty acid synthesis, a mechanism distinct from that of many substituted derivatives. For instance, N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives induce apoptosis in cancer cells via caspase activation and DNA damage [1], while 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives act as structural analogs of isoniazid and target mycobacterial cell wall synthesis [2]. This mechanistic divergence underscores that the unsubstituted core scaffold engages different molecular targets compared to its decorated analogs.

Mechanism of Action Fatty Acid Synthesis Antifungal

Anticancer Activity: Unsubstituted Scaffold Lacks Direct Antitumor Effects

While N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide exhibit multidirectional antitumor activity against A375 melanoma cells with synergistic effects with doxorubicin [1], the unsubstituted Isoxazole-4-carbohydrazide scaffold lacks direct anticancer activity and does not affect human cells . This dichotomy demonstrates that antitumor properties in this chemotype are strictly dependent on specific substitution patterns, not inherent to the core ring system.

Anticancer Cytotoxicity Melanoma

Optimal Research and Industrial Use Cases for Isoxazole-4-carbohydrazide (885273-78-9)


Agricultural Fungicide Development Targeting Botrytis cinerea

Given its potent and selective antifungal activity against Botrytis cinerea without affecting bacterial or human cells , Isoxazole-4-carbohydrazide is an ideal starting scaffold for developing novel agricultural fungicides. Researchers can use this compound to explore structure-activity relationships aimed at optimizing efficacy against grey mold and grapevine trunk diseases while maintaining a favorable safety profile.

Synthetic Intermediate for Antimycobacterial Agents

The unsubstituted Isoxazole-4-carbohydrazide serves as a critical building block for synthesizing 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, which have demonstrated antimycobacterial activity with MIC values as low as 16 µg/mL against Mycobacterium fortuitum [1]. Procurement of the core scaffold enables the construction of focused libraries to identify new leads against mycobacterial infections.

Chemical Biology Tool for Studying Fatty Acid Synthesis

Isoxazole-4-carbohydrazide's mechanism of action—inhibition of fatty acid synthesis —makes it a valuable chemical probe for investigating fungal lipid metabolism. Researchers can employ this compound to dissect the fatty acid biosynthetic pathway in pathogenic fungi and to validate fatty acid synthesis as a target for antifungal intervention.

Scaffold for Immunomodulatory and Anticancer Derivative Synthesis

Although the parent compound lacks direct anticancer activity , it is an essential precursor for N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives that exhibit multidirectional antitumor activity against A375 melanoma cells and synergistic effects with doxorubicin [2]. Procurement of Isoxazole-4-carbohydrazide enables the synthesis of these promising immunomodulatory anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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